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molecular formula C7H5ClN4 B047300 4-chloro-2-(1H-imidazol-1-yl)pyrimidine CAS No. 114834-04-7

4-chloro-2-(1H-imidazol-1-yl)pyrimidine

Cat. No. B047300
M. Wt: 180.59 g/mol
InChI Key: DCQGLKJULMYXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04849424

Procedure details

In anhydrous tetrahydrofuran, 1500 mg of 2,4-dichloropyrimidine was substituted with 680 mg of imidazole. The reaction mixture was treated according to the procedure of Example 5 to yield 401 mg of 4-chloro-2-(1-imidazolyl)pyrimidine recrystallized from a mixture of n-hexane and ethyl acetate, having a melting point of 138°-139° C.
Quantity
1500 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.[NH:9]1[CH:13]=[CH:12][N:11]=[CH:10]1>O1CCCC1>[Cl:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([N:9]2[CH:13]=[CH:12][N:11]=[CH:10]2)[N:7]=1

Inputs

Step One
Name
Quantity
1500 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
Quantity
680 mg
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was treated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 401 mg
YIELD: CALCULATEDPERCENTYIELD 22.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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